molecular formula C19H17F3N2OS B2494432 N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzamide CAS No. 1251684-25-9

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2494432
CAS RN: 1251684-25-9
M. Wt: 378.41
InChI Key: OEPPWLMIIOBDDN-UHFFFAOYSA-N
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Description

The interest in benzamide derivatives, including compounds with complex substituents such as pyrrol, thiophene, and trifluoromethyl groups, stems from their diverse biological activities and potential applications in medicinal chemistry. The synthesis and characterization of such compounds are critical for understanding their chemical behavior and potential applications.

Synthesis Analysis

Synthesis of benzamide derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. A common approach includes the use of starting materials that are readily functionalized to introduce the desired substituents. For example, the synthesis of histone deacetylase inhibitors and arginine methyltransferase inhibitors involves complex synthetic routes that can provide insights into the synthesis of related benzamide compounds (Zhou et al., 2008) (Allan et al., 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray crystallography, which provides detailed information about the arrangement of atoms and the geometry of the molecule. For instance, crystal structure analyses have been conducted to determine the orientation of substituents and their effects on the overall molecular conformation (Artheswari et al., 2019).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including carbonylation, methylation, and sulfonation, which significantly influence their chemical properties. The introduction of substituents such as pyrrol, thiophene, and trifluoromethyl groups can alter the reactivity and electronic properties of the molecule, affecting its potential applications (Fu et al., 2019).

Scientific Research Applications

Discovery and Development of Novel Compounds

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzamide could be analogous to compounds that have shown significant promise in the field of medicinal chemistry, particularly as inhibitors or as part of drug development processes. For instance, similar compounds have been identified as potent inhibitors in the context of cancer research and histone deacetylase (HDAC) inhibition, which is crucial for the regulation of gene expression and is implicated in cancer pathogenesis (Zhou et al., 2008).

Analytical and Separation Techniques

Compounds with structural similarities to N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzamide have been utilized in analytical chemistry, particularly in the development of separation techniques such as nonaqueous capillary electrophoresis. These methodologies are essential for the quality control and analysis of pharmaceuticals and related substances, demonstrating the compound's relevance in enhancing analytical methods (Ye et al., 2012).

Material Science and Polymer Research

The compound's structural components, such as the thiophen-2-yl and pyrrol-2-yl groups, have been explored in material science, particularly in the synthesis of novel polymers and materials with unique properties. Research in this area focuses on developing materials with potential applications in electronics, coatings, and as functional materials with specific physical or chemical properties. The incorporation of such moieties into polymers or other materials could lead to innovations in material design and functionality (Walker et al., 2011).

Pharmaceutical and Biomedical Applications

Research into compounds structurally related to N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzamide has also highlighted potential pharmaceutical and biomedical applications. This includes the investigation of their roles as therapeutic agents, wherein their biochemical interactions and mechanisms of action are studied for the development of new drugs or treatments for various diseases. The exploration of these compounds in drug discovery processes emphasizes the importance of understanding their pharmacological characteristics and potential therapeutic uses (Allan et al., 2009).

properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2OS/c1-23-9-3-7-16(23)12-24(13-17-8-4-10-26-17)18(25)14-5-2-6-15(11-14)19(20,21)22/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPPWLMIIOBDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzamide

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